3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-10-25-19(26)17-16(22-21(25)28)18(29-23-17)20(27)24-11-8-15(9-12-24)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTMBSFPTMOLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for about 2 hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
The compound 3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and case studies.
Chemical Properties and Structure
This compound has the molecular formula C21H24N4O3S and a molecular weight of approximately 396.50 g/mol . The structure consists of a thiazolo-pyrimidine core, which is known for its biological activity. The presence of the benzylpiperidine moiety contributes to its pharmacological properties.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, these compounds showed efficacy against various cancer cell lines including breast and lung cancer cells.
Antimicrobial Properties
Thiazolo-pyrimidine derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that this compound exhibits inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and metabolic pathways.
Neurological Applications
The benzylpiperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored as dopamine receptor agonists or antagonists. Preliminary studies suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function.
Anti-inflammatory Effects
Recent findings indicate that thiazolo-pyrimidines possess anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of thiazolo-pyrimidine derivatives where this compound was highlighted for its promising activity against MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway and demonstrated a dose-dependent response.
Case Study 2: Antimicrobial Activity
In a research article focused on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 3: Neurological Impact
A preliminary study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neurogenesis and reduce oxidative stress markers in neuronal cells exposed to toxic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (synthesized in ) share a thiazolo-pyrimidine core but differ in substitution patterns and fused ring positions. Key distinctions include:
- Substituents: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups. 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups. Target Compound: 4-Benzylpiperidine-1-carbonyl (position 3) and propyl (position 6).
- The propyl chain at position 6 may reduce steric hindrance compared to the aromatic substituents in 11a/b, favoring interactions with hydrophobic enzyme pockets.
- Synthetic Methods :
Sildenafil Analogs ()
Sildenafil citrate, a pyrazolo[4,3-d]pyrimidine derivative, shares a fused heterocyclic core with the target compound but differs in ring system and substituents:
- Core Structure :
- Sildenafil: Pyrazolo[4,3-d]pyrimidine-7-one.
- Target: Thiazolo[4,3-d]pyrimidine-5,7-dione.
- Substituents :
- Sildenafil: Piperazinyl group at position 1 (critical for PDE5 inhibition).
- Target: 4-Benzylpiperidine-1-carbonyl at position 3, which may mimic the piperazine’s role in binding but with altered selectivity.
- Synthetic Efficiency :
6-(4-Methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7-dione ()
This analog shares the thiazolo[4,3-d]pyrimidine core but differs at position 6:
- Substituent : 4-Methylbenzyl vs. propyl in the target.
- Implications :
- The aromatic 4-methylbenzyl group may enhance π-π stacking in enzyme binding but reduce solubility compared to the aliphatic propyl chain.
- The target’s propyl group could improve metabolic stability by resisting oxidative degradation common in benzyl groups.
Research Findings and Hypotheses
- Pharmacological Potential: The target’s structural resemblance to sildenafil suggests PDE inhibitory activity, but the thiazolo ring may shift selectivity toward PDE isoforms expressed in the CNS .
- Synthetic Challenges : The 4-benzylpiperidine-1-carbonyl group requires specialized coupling reagents (e.g., carbodiimides), unlike the aldehyde-based condensations in .
- Structure-Activity Relationships (SAR) :
Biological Activity
3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core and a piperidine moiety. Its structural formula can be represented as follows:
Antiviral Activity
Research has indicated that compounds related to the thiazolo[4,3-d]pyrimidine structure exhibit antiviral properties. For instance, derivatives of 3-phenylpiperidine-2,6-dione have shown efficacy against various viruses including HIV-1. Specifically, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .
Antibacterial and Antifungal Activity
In addition to antiviral effects, some derivatives have been tested for antibacterial and antifungal activity. Compounds were evaluated against a range of bacterial strains and fungi, showing promising results in inhibiting growth .
The biological activity of this compound may involve interactions with specific receptors or enzymes. For example:
- Muscarinic Receptors : Some studies suggest that compounds with similar structures can act as antagonists at muscarinic acetylcholine receptors .
- Chemokine Receptors : Benzylpiperidine derivatives have shown potential as CCR3 antagonists, which may influence inflammatory responses .
Case Study 1: Antiviral Efficacy
A study synthesized several derivatives of 3-phenylpiperidine-2,6-dione and assessed their antiviral activity. The results indicated that compounds with specific substitutions exhibited significant antiviral effects against HIV-1 and other viruses .
Case Study 2: Structure-Activity Relationship (SAR)
SAR studies revealed that modifications to the piperidine ring could enhance the binding affinity and selectivity for target receptors. This information is crucial for designing more effective derivatives with improved therapeutic profiles .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
